molecular formula C21H17N3O4S B2608867 1-(3-Methoxyanilino)-3-(4-nitrophenyl)-3-oxo-2-pyridinium-1-ylprop-1-ene-1-thiolate CAS No. 848611-93-8

1-(3-Methoxyanilino)-3-(4-nitrophenyl)-3-oxo-2-pyridinium-1-ylprop-1-ene-1-thiolate

Cat. No. B2608867
M. Wt: 407.44
InChI Key: GIFJVYIVEXRHBI-UHFFFAOYSA-N
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Description

The description of an organic compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule of a compound.



Synthesis Analysis

Synthesis analysis involves the study of how the compound is synthesized. This includes the reactants used, the conditions under which the reaction is carried out (such as temperature and pressure), and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in a molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Safety And Hazards

Safety and hazard analysis involves studying the potential risks associated with handling and using the compound. This can include its toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


properties

IUPAC Name

(E)-3-(3-methoxyanilino)-1-(4-nitrophenyl)-2-pyridin-1-ium-1-yl-3-sulfanylideneprop-1-en-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-28-18-7-5-6-16(14-18)22-21(29)19(23-12-3-2-4-13-23)20(25)15-8-10-17(11-9-15)24(26)27/h2-14H,1H3,(H-,22,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFJVYIVEXRHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)C(=C(C2=CC=C(C=C2)[N+](=O)[O-])[O-])[N+]3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=S)/C(=C(/C2=CC=C(C=C2)[N+](=O)[O-])\[O-])/[N+]3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyanilino)-3-(4-nitrophenyl)-3-oxo-2-pyridinium-1-ylprop-1-ene-1-thiolate

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